Technical Guide: Tetrapropylammonium Fluoride Dihydrate (CAS 51934-10-2)
Technical Guide: Tetrapropylammonium Fluoride Dihydrate (CAS 51934-10-2)
Executive Summary
Tetrapropylammonium fluoride dihydrate (TPAF) is a specialized quaternary ammonium salt serving as a critical source of "naked" fluoride ions in non-aqueous environments and a structure-directing agent (SDA) in materials science. While often overshadowed by its butyl analog (TBAF) in general organic synthesis, TPAF occupies a vital niche in the hydrothermal synthesis of high-silica zeolites (MFI framework) and specific desilylation protocols where cation size dictates stereochemical selectivity.
This guide provides a rigorous technical analysis of TPAF, moving beyond basic property listing to explore its mechanistic role in crystal engineering and nucleophilic substitution. It includes validated protocols for ZSM-5 synthesis and silyl ether cleavage, grounded in the principles of phase-transfer catalysis and fluoride-mediated mineralization.
Physicochemical Profile
TPAF dihydrate is a hygroscopic, white crystalline solid. Its utility stems from the fluoride ion's high nucleophilicity when "naked" (poorly solvated) in organic media, and the propyl ammonium cation's specific hydrodynamic radius, which templates the MFI zeolite pore structure.
Table 1: Key Physicochemical Properties
| Property | Data | Notes |
| Chemical Name | Tetrapropylammonium fluoride dihydrate | |
| CAS Number | 51934-10-2 | Dihydrate specific; Anhydrous is 7217-93-8 |
| Formula | ||
| Molecular Weight | ~241.39 g/mol | Varies slightly based on exact hydration |
| Appearance | White crystalline solid | Highly hygroscopic; deliquesces in air |
| Melting Point | ~140°C (dec.)[1] | Anhydrous form; hydrates often melt/dissolve in crystal water <100°C |
| Solubility | Water, Methanol, Ethanol, DMSO, DMF | Insoluble in non-polar hydrocarbons (Hexane, Toluene) |
| Acidity/Basicity | Basic in aqueous solution | |
| Stability | Stable under | Decomposes via Hofmann elimination at high T (>150°C) |
Core Application: Zeolite Synthesis (MFI Framework)
The primary industrial and research application of TPAF is as a Structure Directing Agent (SDA) for MFI-type zeolites (e.g., ZSM-5, Silicalite-1). Unlike hydroxide-mediated synthesis (using TPAOH), fluoride-mediated synthesis allows for crystallization at neutral pH , producing defect-free, hydrophobic crystals with fewer silanol nests.
Mechanistic Role
In the fluoride route,
Figure 1: Mechanism of TPAF-Mediated Zeolite Crystallization
Caption: Workflow of fluoride-mediated zeolite synthesis where TPAF provides both the template (TPA+) and the mineralizer (F-).
Protocol: Synthesis of High-Silica ZSM-5 (Fluoride Route)
Objective: Synthesize highly crystalline, hydrophobic ZSM-5 without alkaline defects.
Reagents:
-
Tetraethylorthosilicate (TEOS) or Fumed Silica[2]
-
Tetrapropylammonium fluoride dihydrate (CAS 51934-10-2)[3][4]
-
(Optional) Aluminum source (e.g.,
) for aluminosilicate ZSM-5
Step-by-Step Methodology:
-
Precursor Preparation:
-
Mix TEOS and TPAF dihydrate in water. A typical molar ratio is 1.0
: 0.08-0.5 TPAF : 20-50 . -
Note: If using TPAF dihydrate, account for the water of hydration in your stoichiometry.
-
-
Aging (Hydrolysis):
-
Stir the mixture at room temperature for 2-4 hours to ensure hydrolysis of TEOS and homogenization. The mixture should form a thick gel or clear solution depending on water content.
-
Critical Step: Ensure the pH is near neutral (pH 6-8). If too basic, adjust with dilute HF (Caution!) or use TPAOH/HF ratio to tune.
-
-
Crystallization:
-
Transfer the gel into a Teflon-lined stainless steel autoclave.
-
Heat to 170°C - 180°C under static conditions (or slow rotation) for 3 to 7 days .
-
-
Workup:
-
Cool the autoclave to room temperature.
-
Filter the white solid product and wash extensively with deionized water to remove excess fluoride and unreacted TPAF.
-
Dry at 80°C overnight.
-
-
Calcination (Template Removal):
-
To open the pores, the occluded
must be removed. -
Calcine in air at 550°C for 5-6 hours. (Ramp rate: 1-2°C/min to prevent cracking).
-
Core Application: Organic Synthesis (Desilylation)
While TBAF is the standard for removing silyl protecting groups (TBS, TES, TBDPS), TPAF offers a distinct alternative when cation size influences reaction kinetics or when solubility in specific matrices is required.
Mechanism: Nucleophilic Attack
The fluoride ion (
Figure 2: Fluoride-Mediated Desilylation Pathway
Caption: Mechanism of silyl ether cleavage by TPAF. The reaction is driven by the formation of the strong Si-F bond.
Protocol: Selective Desilylation of TBS Ethers
Objective: Cleave a tert-butyldimethylsilyl (TBS) group from a protected alcohol.
Reagents:
-
Substrate (R-OTBS)
-
TPAF Dihydrate (1.1 - 2.0 equivalents)
-
Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)
-
Acetic Acid (Optional, to buffer basicity)
Procedure:
-
Preparation: Dissolve the silyl ether substrate (1.0 mmol) in anhydrous THF (5-10 mL).
-
Reagent Addition: Add TPAF dihydrate (1.5 mmol, ~362 mg) solid directly, or as a solution in THF.
-
Note: Commercial TPAF is hygroscopic.[7] Weigh quickly or use a glovebox.
-
-
Reaction: Stir at room temperature (25°C). Monitor by TLC.
-
Primary TBS ethers: ~1-2 hours.
-
Secondary/Tertiary TBS ethers: 4-12 hours or heat to 50°C.
-
-
Buffering (Critical for Base-Sensitive Substrates): TPAF can be slightly basic due to trace hydrolysis (
). If the substrate contains base-sensitive groups (esters, epoxides), add 1.5 eq of Acetic Acid to the reaction mixture before adding TPAF. -
Quench: Dilute with diethyl ether or ethyl acetate and wash with saturated
solution (to remove ammonium salts) and brine. -
Purification: Dry organic layer over
, concentrate, and purify via column chromatography.
Handling, Stability, and Safety
TPAF dihydrate presents specific hazards due to the fluoride anion and the quaternary ammonium structure.
Safety Hazards
-
Corrosivity: Causes severe skin burns and eye damage.[8] The fluoride ion can penetrate tissue and decalcify bone (similar to HF, though less volatile).
-
Toxicity: Toxic if swallowed or in contact with skin.
-
Incompatibility: Reacts with strong acids to release Hydrogen Fluoride (HF) gas, which is fatal if inhaled.
Storage & Handling
-
Container: Do NOT store in glass. Fluoride ions etch glass (
). Store in HDPE (High-Density Polyethylene) or PP (Polypropylene) containers. -
Hygroscopicity: The dihydrate will absorb more water from the atmosphere, becoming a deliquescent goo. Store in a desiccator or under inert gas (
/Ar). -
Thermal Stability: Avoid heating above 100°C in the dry state unless intended for decomposition. Hofmann elimination can release tripropylamine and propene.
Emergency Protocols
-
Skin Contact: Immediately wash with copious water.[9] Apply Calcium Gluconate gel (2.5%) to the affected area to bind fluoride ions. Seek medical attention.
-
Spill: Neutralize with calcium carbonate or lime (to form insoluble
). Absorb with inert material (sand/vermiculite). Do not use glass/silica-based absorbents.
References
-
Zeolite Synthesis Mechanism
-
Structure-Directing Agents in Zeolite Synthesis. Zones, S. I., et al. (2005). Verified Source:
-
-
Fluoride Media Synthesis
-
Synthesis of High-Silica ZSM-5 in Fluoride Media. Guth, J. L., et al. (1989). Verified Source:
-
-
Desilylation Reagents
-
Fluoride-Ion-Mediated Desilylation. Pilcher, A. S., & DeShong, P. (1993). Verified Source:
-
-
TPAF Properties & Safety
-
Tetrapropylammonium fluoride dihydrate Product Data. BLD Pharm / PubChem. Verified Source:
-
Sources
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. 51934-10-2|Tetrapropylammonium fluoride dihydrate|BLD Pharm [bldpharm.com]
- 4. 51934-10-2|Tetrapropylammonium fluoride dihydrate|BLD Pharm [bldpharm.com]
- 5. CN104803858B - Method for preparing tetrabutylammonium fluoride trihydrate - Google Patents [patents.google.com]
- 6. CN104803858A - A kind of method for preparing tetrabutylammonium fluoride trihydrate - Google Patents [patents.google.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
